molecular formula C16H16FN5O B12225886 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12225886
M. Wt: 313.33 g/mol
InChI Key: CIHCEJKTOBLHAK-UHFFFAOYSA-N
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Description

2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a fluoropyridine moiety, a pyrrolopyrrole core, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of the fluoropyridine and pyrrolopyrrole intermediates, followed by their coupling with the pyrimidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki–Miyaura coupling process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The fluoropyridine moiety can be oxidized under specific conditions.

    Reduction: The pyrrolopyrrole core can be reduced using suitable reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropyridine moiety may yield fluoropyridine oxides, while reduction of the pyrrolopyrrole core could produce partially or fully reduced derivatives.

Scientific Research Applications

2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolopyrrole core and pyrimidine ring may also contribute to the compound’s overall bioactivity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-Fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of a fluoropyridine moiety, a pyrrolopyrrole core, and a pyrimidine ring This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C16H16FN5O

Molecular Weight

313.33 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone

InChI

InChI=1S/C16H16FN5O/c17-14-4-11(5-18-6-14)15(23)21-7-12-9-22(10-13(12)8-21)16-19-2-1-3-20-16/h1-6,12-13H,7-10H2

InChI Key

CIHCEJKTOBLHAK-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=CC(=CN=C4)F

Origin of Product

United States

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